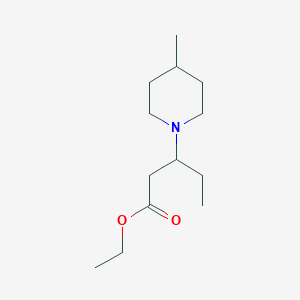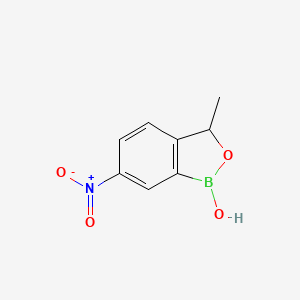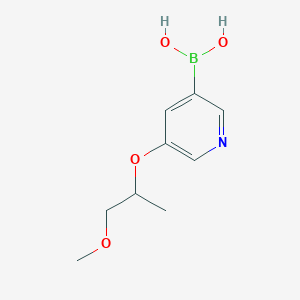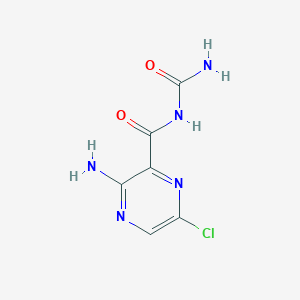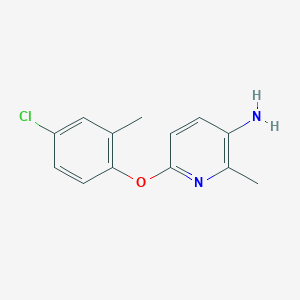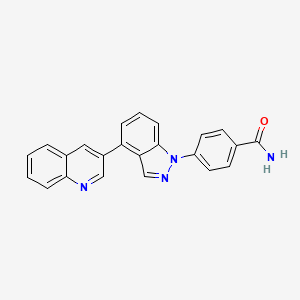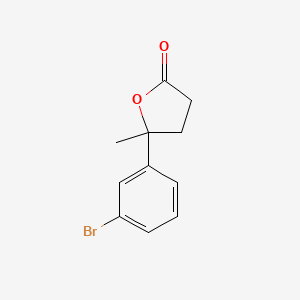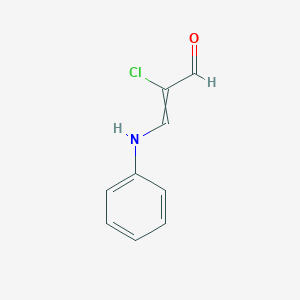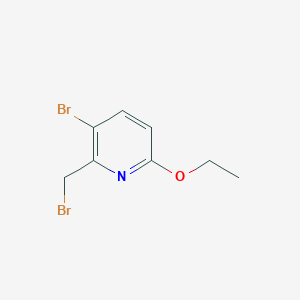
3-Bromo-2-(bromomethyl)-6-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(bromomethyl)-6-ethoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine typically involves the bromination of 2-(bromomethyl)-6-ethoxypyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(bromomethyl)-6-ethoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Hydrogenated pyridine derivatives are formed.
Aplicaciones Científicas De Investigación
3-Bromo-2-(bromomethyl)-6-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: This compound has a similar structure but with a carboxylic acid group instead of an ethoxy group.
3-Chloro-2-(chloromethyl)-6-ethoxypyridine: This compound has chlorine atoms instead of bromine atoms.
2-Bromo-3-methoxypyridine: This compound has a methoxy group instead of an ethoxy group.
Uniqueness
3-Bromo-2-(bromomethyl)-6-ethoxypyridine is unique due to the presence of both bromine atoms and an ethoxy group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H9Br2NO |
|---|---|
Peso molecular |
294.97 g/mol |
Nombre IUPAC |
3-bromo-2-(bromomethyl)-6-ethoxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-2-12-8-4-3-6(10)7(5-9)11-8/h3-4H,2,5H2,1H3 |
Clave InChI |
GIURPOOCFDENHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(C=C1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



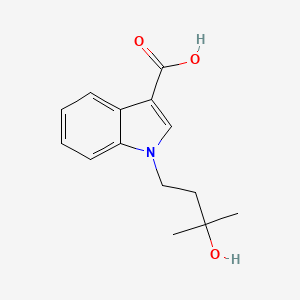
![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
